molecular formula C13H17NO B1346769 1-(2,3-Dimethylphenyl)piperidin-4-one CAS No. 938458-78-7

1-(2,3-Dimethylphenyl)piperidin-4-one

Cat. No.: B1346769
CAS No.: 938458-78-7
M. Wt: 203.28 g/mol
InChI Key: LWJVIJIPTFNWDS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)piperidin-4-one is a chemical compound with the molecular formula C13H17NO. It is a piperidinone derivative, characterized by the presence of a piperidine ring substituted with a 2,3-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzaldehyde with piperidine in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, with the aldehyde and piperidine being mixed in a suitable solvent such as ethanol or methanol, followed by the addition of an oxidizing agent like potassium permanganate or hydrogen peroxide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Dimethylphenyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)piperidin-4-one
  • 1-(3,4-Dimethylphenyl)piperidin-4-one
  • 1-(2,3-Dimethoxyphenyl)piperidin-4-one

Uniqueness: 1-(2,3-Dimethylphenyl)piperidin-4-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Biological Activity

1-(2,3-Dimethylphenyl)piperidin-4-one, also known by its chemical structure and CAS number 938458-78-7, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N
  • Molecular Weight : 201.28 g/mol
  • Structure : The compound features a piperidine ring substituted with a dimethylphenyl group at one position and a ketone at another.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated enhanced cytotoxicity and apoptosis induction compared to the reference drug bleomycin . This suggests that the compound may interact effectively with cancer cell pathways, potentially leading to its development as an anticancer agent.

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective capabilities. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. This dual inhibition suggests that it could serve as a therapeutic candidate for neurodegenerative diseases by enhancing cholinergic signaling in the brain .

3. Antimicrobial Properties

In addition to its anticancer and neuroprotective activities, this compound has shown promising antimicrobial effects. Studies have reported that it possesses inhibitory activity against various bacterial strains, indicating potential applications in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE contributes to its neuroprotective effects.
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests that the compound may trigger programmed cell death through mitochondrial pathways.
  • Antimicrobial Action : Its structural characteristics allow it to disrupt bacterial cell membranes or interfere with metabolic processes within microbial cells.

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers synthesized various analogs of this compound to evaluate their efficacy against cancer cell lines. The results indicated that modifications to the piperidine ring significantly influenced cytotoxicity levels. The optimized compounds exhibited up to a 60% increase in apoptosis rates compared to the original structure .

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of the compound in animal models of Alzheimer’s disease. Treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation in the brain, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
NeuroprotectionAChE and BuChE inhibition
AntimicrobialDisruption of microbial metabolism

Properties

IUPAC Name

1-(2,3-dimethylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-4-3-5-13(11(10)2)14-8-6-12(15)7-9-14/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJVIJIPTFNWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCC(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640963
Record name 1-(2,3-Dimethylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-78-7
Record name 1-(2,3-Dimethylphenyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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